Spinosyn A

Catalog No.
S543687
CAS No.
131929-60-7
M.F
C41H65NO10
M. Wt
732.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spinosyn A

CAS Number

131929-60-7

Product Name

Spinosyn A

IUPAC Name

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

Molecular Formula

C41H65NO10

Molecular Weight

732.0 g/mol

InChI

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1

InChI Key

SRJQTHAZUNRMPR-UYQKXTDMSA-N

SMILES

Array

solubility

Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D)

Synonyms

Spinosyn A;Lepicidin A;(-)-Spinosyn A;

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C

The exact mass of the compound Spinosad is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water = 89.4 ppm (spinosyn a) and 0.495 ppm (spinosyn d); acetone - 16.8 g/ml (spinosyn a) and 1.01 g/ml (spinosyn d); methanol - 19.0 g/ml (spinosyn a) and 0.252 g/ml (spinosyn d). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of spinosyn insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Spinosyn A is a macrocyclic lactone and the principal active component of Spinosad, a widely used bio-insecticide derived from the fermentation of the soil bacterium *Saccharopolyspora spinosa*. Spinosad itself is a mixture, with Spinosyn A constituting the major part (typically in a 17:3 or 85:15 ratio with its close analog, Spinosyn D). The compound functions as a potent neurotoxin in insects by acting as an allosteric activator of nicotinic acetylcholine receptors (nAChRs) and also interacting with GABA-gated ion channels, leading to rapid neuronal excitation, paralysis, and death. Its unique mode of action at the nAChR, distinct from other insecticides like neonicotinoids, makes it a valuable tool in pest management. Procuring the isolated Spinosyn A isomer is essential for applications requiring a characterized, high-purity reference standard or for research into structure-activity relationships where the presence of Spinosyn D would be a confounding variable.

References

Substituting pure Spinosyn A with the crude mixture Spinosad or its minor component, Spinosyn D, is inadvisable for applications demanding high precision and reproducibility. Spinosyn A is demonstrably the more insecticidally active component of the Spinosad complex. The presence of Spinosyn D, which differs structurally by a single methyl group, introduces a significant variable that can alter both the potency and physicochemical properties of the material, such as water solubility. For mechanism-of-action studies, development of structure-activity relationships (SAR), or use as a certified analytical reference standard for quality control, the isomeric purity of Spinosyn A is non-negotiable. Using the less-defined Spinosad mixture introduces batch-to-batch variability in the A:D ratio, compromising the reliability of quantitative assays and the consistency of formulated products.

Superior Insecticidal Potency Compared to Spinosyn D

Direct comparative studies have established that Spinosyn A is the most insecticidally active component of the natural spinosad complex. Research evaluating activity against the tobacco budworm (*Heliothis virescens*), a key agricultural pest, demonstrated that Spinosyn A exhibits significantly higher potency than Spinosyn D. This finding is consistent across multiple studies, which confirm that the majority of the insecticidal effect of the spinosad mixture is attributable to the Spinosyn A component.

Evidence DimensionInsecticidal Activity
Target Compound DataHighest activity against *Heliothis virescens*
Comparator Or BaselineSpinosyn D (lower activity)
Quantified DifferenceSpinosyn A is qualitatively described as the most active component, with Spinosyn D being less active.
ConditionsBioassay on *Heliothis virescens* larvae.

For developing high-efficacy formulations or as a high-purity analytical standard, selecting Spinosyn A ensures maximum biological activity per unit mass.

Markedly Higher Water Solubility for Improved Formulation and Handling

Spinosyn A exhibits significantly greater aqueous solubility compared to Spinosyn D, a critical parameter for the development of stable aqueous suspension concentrates and other formulations. At pH 5, the water solubility of Spinosyn A is 290 mg/L, whereas Spinosyn D is nearly ten times less soluble at 29 mg/L. This difference is attributed to the single methyl group substitution that differentiates the two molecules. The solubility for both compounds decreases as pH increases.

Evidence DimensionWater Solubility
Target Compound Data290 mg/L
Comparator Or BaselineSpinosyn D: 29 mg/L
Quantified Difference10x higher solubility than Spinosyn D
ConditionsMeasured in water at pH 5.

The higher solubility of Spinosyn A simplifies handling and formulation processes, particularly for aqueous-based systems, reducing the need for co-solvents and improving product stability.

Primary Contributor to Neurotoxicity via Nicotinic Acetylcholine Receptor (nAChR) Activation

Electrophysiological studies on isolated cockroach neurons confirm that Spinosyn A is a potent activator of nicotinic acetylcholine receptors (nAChRs), causing neuronal depolarization and hyperexcitation. The threshold concentration for this effect was determined to be approximately 20 nM. While Spinosad (the mixture) is known to act at this site, studies focusing on the pure Spinosyn A isomer provide a clear, unconfounded view of this primary mechanism. Spinosyn A acts at a novel site on the nAChR, distinct from other nicotinic agonists, which is a key attribute for resistance management.

Evidence DimensionNeuronal Excitation Threshold
Target Compound Data~20 nM
Comparator Or BaselineBaseline neuronal activity
Quantified DifferenceInduces persistent activation of nAChRs at nanomolar concentrations
ConditionsIn vitro studies on isolated American cockroach central nervous system.

For mechanistic studies or screening of novel insecticides, using pure Spinosyn A provides a precise baseline for nAChR activation, avoiding the variable contribution from Spinosyn D.

Analytical Reference Standard for Quality Control

As the principal active ingredient in Spinosad formulations, high-purity Spinosyn A (CAS 131929-60-7) is the required reference material for chromatographic (HPLC) and immunoassay methods used in regulatory compliance and quality control. Its use ensures accurate quantification of Spinosad residues in agricultural commodities and formulated products, where batch-to-batch consistency is critical.

Baseline for Structure-Activity Relationship (SAR) Studies

Researchers aiming to develop next-generation spinosyn-based insecticides, such as spinetoram, require isomerically pure Spinosyn A as the starting scaffold. Its defined structure allows for precise chemical modification and unambiguous correlation of structural changes to insecticidal potency and spectrum, a process that would be confounded by the presence of Spinosyn D.

Development of High-Performance Aqueous Formulations

Leveraging the 10-fold higher water solubility of Spinosyn A compared to Spinosyn D allows for the creation of more concentrated and stable aqueous suspension formulations. This facilitates the development of products with improved handling characteristics, better spray performance, and potentially enhanced bioavailability, justifying the use of the purified active ingredient over the crude mixture.

Mechanistic and Neurotoxicology Research

To precisely investigate the unique mode of action of spinosyns on nicotinic acetylcholine receptors (nAChRs), pure Spinosyn A is the essential tool. Its use eliminates the variable effects of Spinosyn D, enabling researchers to obtain clear, reproducible data in electrophysiology and receptor binding assays, which is fundamental for understanding potential resistance mechanisms.

Physical Description

White odorless solid; [Merck Index]

Color/Form

Light grey to white crystals

XLogP3

4.9

Hydrogen Bond Acceptor Count

11

Exact Mass

731.46084727 Da

Monoisotopic Mass

731.46084727 Da

Heavy Atom Count

52

Density

The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity.

LogP

log Kow= 2.8 (pH 5 buffer)

Odor

Slightly stale water /Spinosad/

Appearance

White solid

Melting Point

84 C to 99.5 C

UNII

OY0L59V61N

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (99.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized...

Vapor Pressure

3.0X10-11 kPA at 25 C (Spinosyn A)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

131929-60-7

Absorption Distribution and Excretion

... Dairy cows were dosed for 28 days with spinosad at rates equivalent to 0, 1, 3, and 10 ug/g in the diet. Chicken hens were dosed for 42 days with spinosad at rates equivalent to 0, 0.1, 0.3, 1, and 5 ug/g in the diet. Milk, eggs, and tissue samples were analyzed by high-performance liquid chromatography and/or immunoassay methods. Spinosad residues occurred in all of the sample types but were lowest in eggs, skim milk, and lean meat and were highest in the fat. /Spinosad/
Spinosad is rapidly absorbed and extensively metabolized. There were no major differences in the bioavailability, routes or rates of excretion, or metabolism of Spinosyn A and Spinosyn D following oral administration in rats. In addition, the routes and rates of excretion were not affected by repeated administration.

Associated Chemicals

Spinosyn-D; 1H-as-Indaceno[3,2-d]oxacyclododecin-7,15-dione, 2-[(6-deoxy-2,3,4-tri-O-methyl.alpha.-L-mannopyranosyl)oxy]-13-[[(2R,5S,6R)-5-(d imethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-9-ethyl-2,3,3a,5a,5b,6,9,10, 11,12,13,14,16a,16b-tetradecahydro-4,14- dimethyl-,(2S,3aR,5aS,5bS,9S,13S,14R,16aS,16bS)-(9 CI);131929-63-0

Use Classification

Insecticides

Analytic Laboratory Methods

Pesticide or Metabolite (M) Common Name: Spinosad; Commodity: Cottonseed; Method Source: Dow Elanco; Method ID: RES 94025; Method Date: 8/31/94; Instrument: HPLC/UV; Estimated LOQ (ppm): 0.01. /From table/
A fluorescent excitation transfer immunoassay for spinosyn A, a fermentation derived insect control agent, has been developed & applied to the analysis of tap water & wastewater effluent from manufacturing plants. Fluorescein (F) & tetramethylrhodamine (TMR) were chosen as donor & quencher, respectively, for the excitation transfer. Fluorescence quenching was observed from the binding of F-labeled antigen to TMR-labeled antibody. By employing nonlabeled antigen in a competitive immunoassay format, we reversed fluorescence quenching. The assay provides a limit of detection of 0. 01 ppb & a working range of 0.05-1 ppb & allows for the rapid determination of spinosyn A in water with recovery values ranging from 96% to 120%. With the exploitation of the small size of optical fibers, fluorescence from an assay volume of 24 uL could be measured without special vessels.
Pesticide or Metabolite (M) Common Name: Spinosad; Commodity: Liver; Method Source: Dow Elanco; Method ID: GRM 95.03; Method Date: 7/21/95; Instrument: HPLC/UV; Estimated LOQ (ppm): .01. /From table/
Pesticide or Metabolite (M) Common Name: Spinosad; Commodity: Liver; Method Source: Dow Elanco; Method ID: RES95144; Method Date: 6/10/96; Instrument: Immunoassay; Estimated LOQ (ppm): 0.01. /From table/
For more Analytic Laboratory Methods (Complete) data for SPINOSYN-A (7 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
A 83543A-D, unique fermentation-derived tetracyclic macrolides. Kirst H.A. et al. Tetrahedron Lett. 1991, 32, 4839.

The spinosyn family of insecticides: realizing the potential of natural products research. Kirst H.A. J. Antibiot. 2010, 63, 101.

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